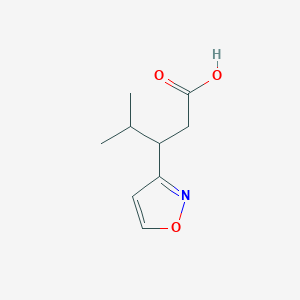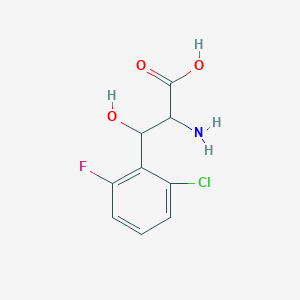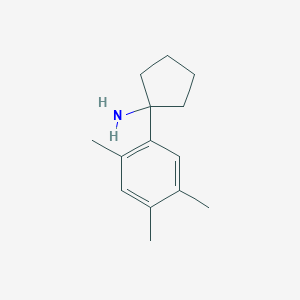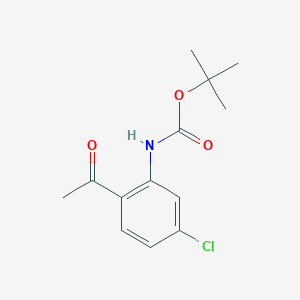![molecular formula C9H18ClNO B13589084 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-8-oxa-2-azaspiro[45]decanehydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves the use of commercially available reagents and follows a convenient synthetic route.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include adjustments in temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but lacks the methyl group present in 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride.
2-azaspiro[3.4]octane: Another spiro compound with a different ring structure, used in similar applications.
Uniqueness: this compound is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
1-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-9(2-5-10-8)3-6-11-7-4-9;/h8,10H,2-7H2,1H3;1H |
Clave InChI |
AGLGRRFVEDMXBA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCN1)CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13589002.png)
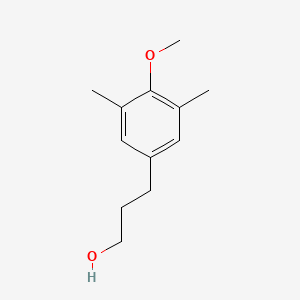
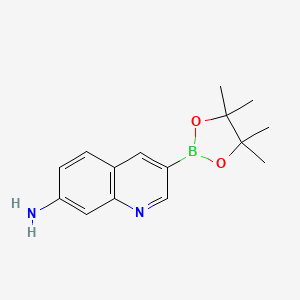
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
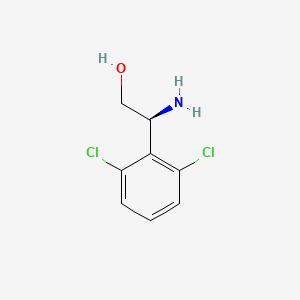
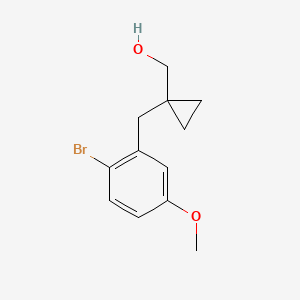
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
